5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Preparation of 5-Methyl-2-(trifluoromethyl)benzyl bromide: This intermediate is synthesized by reacting 5-methyl-2-(trifluoromethyl)benzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Formation of the pyrazole ring: The benzyl bromide intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is unique due to the presence of both a trifluoromethyl group and a pyrazole ring in its structure. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHYLKTNQHOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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